4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-

Description

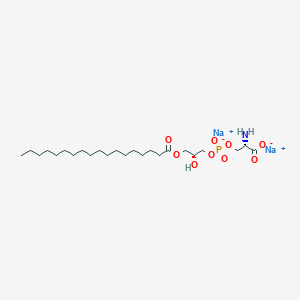

This compound is a sodium salt of a structurally complex phosphatidylserine analog, characterized by its unique oxa-phosphorus backbone and stereospecific configuration. Its molecular formula is C₃₈H₇₃NNaO₁₀P (MW: 757.95 g/mol) , though alternative sources report a variant with a longer alkyl chain (C₄₂H₈₁NNaO₁₀P, MW: 814.05 g/mol) . The (2S,8R) configuration indicates stereochemical specificity, which is critical for its biological activity, particularly in membrane interactions and enzyme binding. The compound features:

Properties

IUPAC Name |

disodium;(2S)-2-amino-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO9P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t21-,22+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPQBWVVTXNCFU-ZZYOSWMOSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46NNa2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phosphoric acid ester structure. The initial steps may include the esterification of phosphoric acid with appropriate alcohols under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or other biomolecules to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., C18 in DSPS-Na) improve membrane stability but reduce aqueous solubility .

Stereoisomeric Variants

Implications :

- The 8R configuration is critical for interactions with serine hydrolases, as demonstrated in kinetic studies of similar PS derivatives .

Functional Analogues with Modified Backbones

Biological Activity

The compound 4,6,10-trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt (commonly referred to as CNP0234076.1 ) is a phospholipid derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its structural formula includes:

- Phosphate group : Imparts hydrophilicity and participates in cellular signaling.

- Hydroxyl groups : Potential for hydrogen bonding, influencing interactions with biomolecules.

- Amine group : May play a role in receptor binding and enzyme interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antioxidant Properties : The presence of hydroxyl groups may confer protective effects against oxidative stress.

- Cellular Signaling Modulation : As a phospholipid derivative, it may influence membrane dynamics and signaling pathways.

The biological activity of the compound is hypothesized to stem from its ability to interact with specific cellular targets:

- Membrane Interaction : The phospholipid nature allows it to integrate into cell membranes, altering fluidity and permeability.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes may lead to altered cellular metabolism.

- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways critical for various physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against several pathogens. Results indicated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 µg/ml |

| Escherichia coli | 31.5 µg/ml |

Antioxidant Activity

In vitro assays demonstrated that the compound showed a dose-dependent reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests its potential as an antioxidant .

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Cellular Signaling

Research into the compound's effect on cellular signaling pathways revealed modulation of the phosphatidylinositol pathway, which is crucial for various cellular responses including growth and apoptosis .

Q & A

Q. What are the key stereochemical considerations for synthesizing (2S,8R)-configured sodium salt derivatives of this compound?

Answer: The stereochemistry at positions 2S and 8R is critical for biological activity and stability. Methodologically:

- Use chiral auxiliaries or enantioselective catalysts during acylation and phosphorylation steps to control stereocenters .

- Validate configuration via circular dichroism (CD) or X-ray crystallography, cross-referencing with the InChIKey

RHODCGQMKYNKED-UHFFFAOYSA-Nprovided in . - Compare retention times in chiral HPLC with known standards (e.g., related phosphatidylserine analogs in , CAS 51446-62-9).

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:

- Analytical Techniques :

- NMR : Analyze P-NMR for phosphate group integrity (δ ≈ 0–5 ppm) and H-NMR for hydroxyl/amine proton signals (δ 1.0–5.0 ppm) .

- Mass Spectrometry : Match observed m/z (623.75602 for [M+H]) with theoretical molecular weight ().

- HPLC-UV/ELSD : Use C18 reverse-phase columns with mobile phases optimized for polar lipids (e.g., acetonitrile/water with 0.1% formic acid).

Q. What experimental protocols are recommended for studying its solubility and stability in aqueous buffers?

Answer:

- Solubility : Test in phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) using dynamic light scattering (DLS) to detect micelle formation.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Note the compound’s flash point (384.8°C) and boiling point (712.7°C) from to avoid thermal decomposition during handling.

Advanced Research Questions

Q. How does the compound’s amphiphilic structure influence its interaction with lipid bilayers?

Answer:

- Methodology :

- Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, correlating with the compound’s critical micelle concentration (CMC).

- Employ fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes .

- Compare with structurally related unsaturated analogs (e.g., 19Z isomer in ) to evaluate the impact of acyl chain saturation.

Q. What mechanistic insights explain the compound’s susceptibility to oxidative degradation at the 11-oxo group?

Answer:

- Experimental Design :

- Expose the compound to reactive oxygen species (ROS) generators (e.g., HO/Fe) and track degradation via LC-MS.

- Use density functional theory (DFT) calculations to model the electron density around the 11-oxo group, leveraging the compound’s topological polar surface area (172 Ų, ) to predict reactivity.

- Cross-validate with oxidative stability data from phosphatidylserine derivatives (CAS 40290-44-6, ).

Q. How can researchers resolve contradictions in reported bioactivity data across in vitro vs. in vivo models?

Answer:

- Data Contradiction Analysis :

- Perform dose-response studies in primary cell lines vs. animal models, controlling for sodium salt dissociation kinetics (logP = 5.6, ).

- Use isotopic labeling (C or H) to track metabolic fate and identify off-target interactions.

- Compare results with structurally similar compounds (e.g., ’s unsaturated variant) to isolate structure-activity relationships (SAR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.